N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide
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Overview
Description
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring substituted with methanesulfonyl and methoxy groups, and a cyclopropane ring attached to a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 4-methoxypiperidine, undergoes sulfonylation with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 1-methanesulfonyl-4-methoxypiperidine.
Alkylation: The intermediate is then alkylated with a suitable alkylating agent, such as bromomethylcyclopropane, under basic conditions to form the desired piperidine derivative.
Sulfonamide Formation: Finally, the alkylated product is reacted with a sulfonamide reagent, such as cyclopropanesulfonyl chloride, in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme activities and receptor binding studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl and methoxy groups may enhance its binding affinity and specificity towards these targets. The cyclopropane ring adds rigidity to the molecule, potentially influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxylate
Uniqueness
Compared to similar compounds, N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide stands out due to the presence of the sulfonamide group, which can significantly alter its chemical reactivity and biological activity. The combination of the piperidine and cyclopropane rings also contributes to its unique properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S2/c1-18-11(9-12-20(16,17)10-3-4-10)5-7-13(8-6-11)19(2,14)15/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPLLOJGTAOJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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